N-(2-methoxyphenyl)-2-{[4-oxo-3-(prop-2-en-1-yl)-3H,4H,5H-pyrimido[5,4-b]indol-2-yl]sulfanyl}acetamide
Description
The compound N-(2-methoxyphenyl)-2-{[4-oxo-3-(prop-2-en-1-yl)-3H,4H,5H-pyrimido[5,4-b]indol-2-yl]sulfanyl}acetamide features a pyrimido[5,4-b]indole core substituted with a prop-2-en-1-yl (allyl) group at position 3, a 4-oxo moiety, and a sulfanyl acetamide side chain linked to a 2-methoxyphenyl group.
Properties
IUPAC Name |
N-(2-methoxyphenyl)-2-[(4-oxo-3-prop-2-enyl-5H-pyrimido[5,4-b]indol-2-yl)sulfanyl]acetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H20N4O3S/c1-3-12-26-21(28)20-19(14-8-4-5-9-15(14)24-20)25-22(26)30-13-18(27)23-16-10-6-7-11-17(16)29-2/h3-11,24H,1,12-13H2,2H3,(H,23,27) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QLQOJUAYMUQMNY-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC=C1NC(=O)CSC2=NC3=C(C(=O)N2CC=C)NC4=CC=CC=C43 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H20N4O3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
420.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(2-methoxyphenyl)-2-{[4-oxo-3-(prop-2-en-1-yl)-3H,4H,5H-pyrimido[5,4-b]indol-2-yl]sulfanyl}acetamide typically involves multi-step organic reactions. The starting materials might include 2-methoxyaniline, acetic anhydride, and other reagents necessary for constructing the pyrimidoindole core. Key steps could involve:
Acylation: Reacting 2-methoxyaniline with acetic anhydride to form an intermediate.
Cyclization: Forming the pyrimidoindole core through cyclization reactions.
Functional Group Modification: Introducing the prop-2-en-1-yl and sulfanyl groups through appropriate reactions.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and purity while minimizing costs and environmental impact. This could include the use of catalysts, solvent selection, and process engineering to scale up the reactions.
Chemical Reactions Analysis
Types of Reactions
N-(2-methoxyphenyl)-2-{[4-oxo-3-(prop-2-en-1-yl)-3H,4H,5H-pyrimido[5,4-b]indol-2-yl]sulfanyl}acetamide can undergo various chemical reactions, including:
Oxidation: The compound may be oxidized to introduce additional functional groups or modify existing ones.
Reduction: Reduction reactions could be used to alter the oxidation state of certain atoms within the molecule.
Substitution: The compound can participate in substitution reactions, where one functional group is replaced by another.
Common Reagents and Conditions
Common reagents for these reactions might include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles and electrophiles for substitution reactions. Reaction conditions would vary depending on the specific transformation desired.
Major Products
The major products formed from these reactions would depend on the specific reagents and conditions used. For example, oxidation might yield a more highly oxidized derivative, while substitution could introduce new functional groups.
Scientific Research Applications
Chemistry: As a building block for synthesizing more complex molecules.
Biology: Potential use as a probe or inhibitor in biochemical studies.
Medicine: Possible therapeutic applications, such as in the development of new drugs.
Industry: Use in the production of materials with specific properties.
Mechanism of Action
The mechanism by which N-(2-methoxyphenyl)-2-{[4-oxo-3-(prop-2-en-1-yl)-3H,4H,5H-pyrimido[5,4-b]indol-2-yl]sulfanyl}acetamide exerts its effects would depend on its specific application. In a medicinal context, it might interact with molecular targets such as enzymes or receptors, modulating their activity through binding interactions. The pathways involved could include signal transduction, metabolic processes, or gene expression regulation.
Comparison with Similar Compounds
Comparison with Structural Analogs
Core Heterocyclic Systems
The pyrimido[5,4-b]indole core distinguishes this compound from analogs with alternative heterocycles. Key comparisons include:
Key Observations :
- The pyrimidoindole core (Target Compound and ) may enhance π-π stacking interactions compared to thienopyrimidine () or oxadiazole () cores, influencing binding affinity in biological systems.
Substituent Effects on Physicochemical Properties
Aromatic Substitutions
- N-(2-methoxyphenyl) vs. notes that acetamide derivatives with bulky aryl groups (e.g., 2-methylphenyl in ) exhibit lower aqueous solubility.
- 3-Allyl vs. 3-Methoxyphenyl : The allyl group (Target Compound, ) introduces unsaturation, which may increase reactivity or metabolic instability compared to the methoxyphenyl group ().
Spectral Data Comparisons
- IR Spectroscopy : Sulfanyl acetamide derivatives (e.g., ) show characteristic peaks for C=O (~1660 cm⁻¹) and C≡N (~2210 cm⁻¹) groups. The absence of a nitrile group in the Target Compound distinguishes it from compounds like 13a–e ().
- NMR Shifts: In pyrimidoindole analogs (), the 4-oxo group deshields adjacent protons, causing distinct δ values (e.g., ~10 ppm for NH groups). Similar trends are observed in thienopyrimidines ().
Data Tables
Table 1: Structural and Spectral Comparison of Selected Analogs
Biological Activity
N-(2-methoxyphenyl)-2-{[4-oxo-3-(prop-2-en-1-yl)-3H,4H,5H-pyrimido[5,4-b]indol-2-yl]sulfanyl}acetamide is a complex organic compound that has garnered attention for its potential biological activities, particularly in the realm of medicinal chemistry. This article explores its synthesis, biological mechanisms, and various research findings concerning its activity against different biological targets.
Compound Overview
The molecular formula of this compound is . The compound features a pyrimidoindole core structure which is known for diverse pharmacological activities.
The synthesis of this compound typically involves multi-step organic reactions. Key steps include:
- Acylation : Reacting 2-methoxyaniline with acetic anhydride to form an intermediate.
- Cyclization : Formation of the pyrimidoindole core through cyclization reactions.
- Functional Group Modification : Introducing the prop-2-en-1-yl and sulfanyl groups through appropriate reactions .
The mechanism by which this compound exerts its biological effects may involve interaction with specific molecular targets such as enzymes or receptors. These interactions can modulate various cellular pathways including signal transduction and gene expression regulation .
Anticancer Activity
Recent studies have evaluated the anticancer potential of related pyrimidoindole derivatives. For instance, compounds with similar structures have shown significant cytotoxic activities against various cancer cell lines such as A549 (lung cancer), PC-3 (prostate cancer), HCT116 (colon cancer), and MCF7 (breast cancer) .
Table 1 summarizes the IC50 values of some pyrimidoindole derivatives compared to established drugs:
| Compound | Cell Line | IC50 (µM) | Comparison Drug | Comparison Drug IC50 (µM) |
|---|---|---|---|---|
| 8a | PC-3 | 7.98 | Erlotinib | 11.05 |
| 8d | A549 | 7.23 | Erlotinib | 6.53 |
| 9a | PC-3 | 9.26 | - | - |
These findings indicate that certain derivatives possess comparable or superior activity to standard treatments like erlotinib.
The anticancer activity is believed to be mediated through apoptosis induction and cell cycle arrest. For example, compound 8a was noted to significantly increase caspase-3 levels in PC-3 cells, suggesting a strong apoptotic effect . Additionally, docking studies have provided insights into the binding affinities of these compounds with target proteins involved in cancer progression.
Other Biological Activities
In addition to anticancer properties, compounds within this structural class have been investigated for other biological activities:
- Enzyme Inhibition : Some derivatives have shown inhibitory effects against cholinesterases and cyclooxygenases, indicating potential applications in neurodegenerative diseases and inflammation management .
- Antioxidant Potential : The antioxidant capacity of related compounds has been explored, suggesting that they may protect cells from oxidative stress .
Case Studies and Research Findings
Several studies have focused on the structure-activity relationship (SAR) of pyrimidoindole derivatives. A recent review highlighted that modifications on the phenyl ring significantly influence biological activity, particularly against cancer cell lines .
One notable study synthesized a series of derivatives and evaluated their effects on various tumor cell lines using standard MTT assays. The results indicated that specific substitutions on the pyrimidoindole core could enhance anticancer efficacy while minimizing toxicity .
Q & A
Q. What synthetic strategies are commonly employed to construct the pyrimido[5,4-b]indole core in this compound?
The pyrimido[5,4-b]indole scaffold is typically synthesized via cyclocondensation reactions. A validated approach involves reacting indole derivatives with thiourea or cyanamide under acidic conditions to form the pyrimidine ring. For example, in structurally related compounds, multi-step protocols using intermediates like 4-oxo-3-allyl-3,4,5H-pyrimidoindole precursors have been reported, followed by sulfanyl acetamide coupling via nucleophilic substitution (e.g., using mercaptoacetamide derivatives) . Characterization of intermediates via H/C NMR and mass spectrometry is critical to confirm regiochemistry and purity.
Q. Which spectroscopic and crystallographic methods are essential for structural validation?
- NMR : H and C NMR identify functional groups (e.g., methoxyphenyl protons at δ 3.8–4.0 ppm, allyl protons at δ 5.0–5.8 ppm) and confirm substitution patterns.
- X-ray crystallography : SHELXL (SHELX suite) is widely used for refining crystal structures. The program resolves challenges like disorder in allyl or methoxyphenyl groups by iterative least-squares optimization and electron density mapping . For example, SHELXL’s robust handling of twinned data (common in heterocyclic systems) ensures accurate bond-length/angle determinations .
Q. How can researchers design preliminary biological activity assays for this compound?
Initial screening often targets enzyme inhibition (e.g., kinases, oxidases) or receptor binding. For pyrimidoindole derivatives, assays like:
- In vitro enzyme inhibition : Measure IC values using fluorometric or colorimetric substrates.
- Cell-based assays : Assess cytotoxicity (via MTT assay) or apoptosis markers. Reference compounds with known activity (e.g., vasopressin receptor antagonists like SSR149415) provide benchmarks for interpreting dose-response curves .
Advanced Research Questions
Q. How can structural ambiguities in crystallographic data (e.g., disorder, twinning) be resolved?
Advanced SHELXL features address these issues:
- Disorder modeling : Split atoms into multiple positions with occupancy refinement.
- Twinning correction : Use TWIN/BASF commands to refine twin laws and scale factors. For example, in allyl-substituted heterocycles, partial occupancy of the allyl group’s rotational conformers can be resolved using restraints (e.g., DFIX, SADI) to maintain chemically reasonable geometries .
Q. What experimental and computational approaches optimize reaction yields in multi-step syntheses?
- Design of Experiments (DoE) : Statistically optimize parameters (temperature, stoichiometry) via response surface methodology. Flow chemistry systems (e.g., continuous reactors) enhance reproducibility and reduce side reactions in sensitive steps like cyclocondensation .
- DFT calculations : Predict intermediates’ stability and transition states to guide solvent/catalyst selection.
Q. How should contradictory bioactivity data (e.g., in vitro vs. in vivo) be analyzed?
Discrepancies may arise from pharmacokinetic factors (e.g., metabolic instability). Strategies include:
- Metabolic profiling : Use liver microsomes or hepatocytes to identify degradation pathways.
- Prodrug modification : Introduce protective groups (e.g., acetylated methoxyphenyl) to enhance stability .
Q. What strategies improve selectivity in structure-activity relationship (SAR) studies?
- Fragment-based design : Replace the allyl group with bioisosteres (e.g., propargyl) to modulate steric/electronic effects.
- Molecular docking : Align the sulfanyl acetamide moiety with target active sites (e.g., ATP-binding pockets in kinases) using software like AutoDock. Cross-validate with mutagenesis studies to confirm binding residues .
Methodological Notes
- Synthesis : Prioritize regioselective steps (e.g., protecting methoxyphenyl groups during cyclization) .
- Crystallography : Validate SHELXL-refined structures against PLATON alerts for geometric outliers .
- Bioassays : Include positive/negative controls to account for assay interference (e.g., solvent effects) .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
